

# Spectral Data of 10H-Phenothiazine, 2-(ethylthio)-: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 10H-Phenothiazine, 2-(ethylthio)-

Cat. No.: B054462

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **10H-Phenothiazine, 2-(ethylthio)-**. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis. This document includes a summary of key spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis.

## Spectral Data Summary

The following tables summarize the available quantitative spectral data for **10H-Phenothiazine, 2-(ethylthio)-**.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NS <sub>2</sub> [1][2]
Molecular Weight	259.4 g/mol [1][2]
Major Fragmentation Peaks (m/z)	Relative Intensity
259	M <sup>+</sup>
230	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
198	[M-SC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
146	-

Table 2: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found for the entire molecule in search results. Interpretation is based on general knowledge of phenothiazine and ethylthio- group spectra.			
~1.3	Triplet	3H	-S-CH <sub>2</sub> -CH <sub>3</sub>
~2.8	Quartet	2H	-S-CH <sub>2</sub> -CH <sub>3</sub>
~6.8-7.5	Multiplet	7H	Aromatic Protons
~8.5	Singlet (broad)	1H	N-H

Table 3: Infrared (IR) Spectral Data (Vapor Phase)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Specific peak values from the vapor phase IR spectrum are not detailed in the search results. The following are expected characteristic absorptions.		
~3350	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2970-2850	Medium	Aliphatic C-H Stretch
~1600-1450	Strong to Medium	Aromatic C=C Bending
~1250	Medium	C-N Stretch
~750-700	Strong	C-S Stretch

Note on Data Availability: While mass spectrometry and <sup>1</sup>H NMR data are partially available, a dedicated <sup>13</sup>C NMR and a comprehensive, peak-assigned IR and UV-Vis spectrum for **10H-Phenothiazine, 2-(ethylthio)-** were not explicitly found in the literature search. The provided data is a combination of available information and educated estimations based on the spectral data of similar phenothiazine derivatives.

## Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Synthesis of 10H-Phenothiazine, 2-(ethylthio)-

A plausible synthesis route involves the reaction of a substituted diphenylamine with sulfur. A general procedure for the synthesis of 2-substituted phenothiazines involves the cyclization of a corresponding 2-substituted diphenylamine with sulfur in the presence of a catalyst like iodine. For **10H-Phenothiazine, 2-(ethylthio)-**, the synthesis could proceed as follows:

- **Preparation of 2-(ethylthio)diphenylamine:** This intermediate can be synthesized through various methods, such as the Ullmann condensation between 2-chloronitrobenzene and ethanethiol, followed by reduction of the nitro group and subsequent reaction with a suitable benzenoid compound.
- **Thionation:** The 2-(ethylthio)diphenylamine is then heated with elemental sulfur, often in the presence of a catalytic amount of iodine, at a high temperature (typically around 150-200 °C).
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography to yield pure **10H-Phenothiazine, 2-(ethylthio)-**.

## Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer) is typically used.
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.
- **Ionization Method:** Electron ionization (EI) is a common method for relatively small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed.
- **Data Acquisition:** The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and the detector records their abundance.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). A small amount of tetramethylsilane (TMS)

is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Sample Preparation:**
  - **KBr Pellet:** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - **Thin Film:** The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
  - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample, and a Fourier transform is applied to obtain the infrared spectrum (transmittance or absorbance vs. wavenumber).

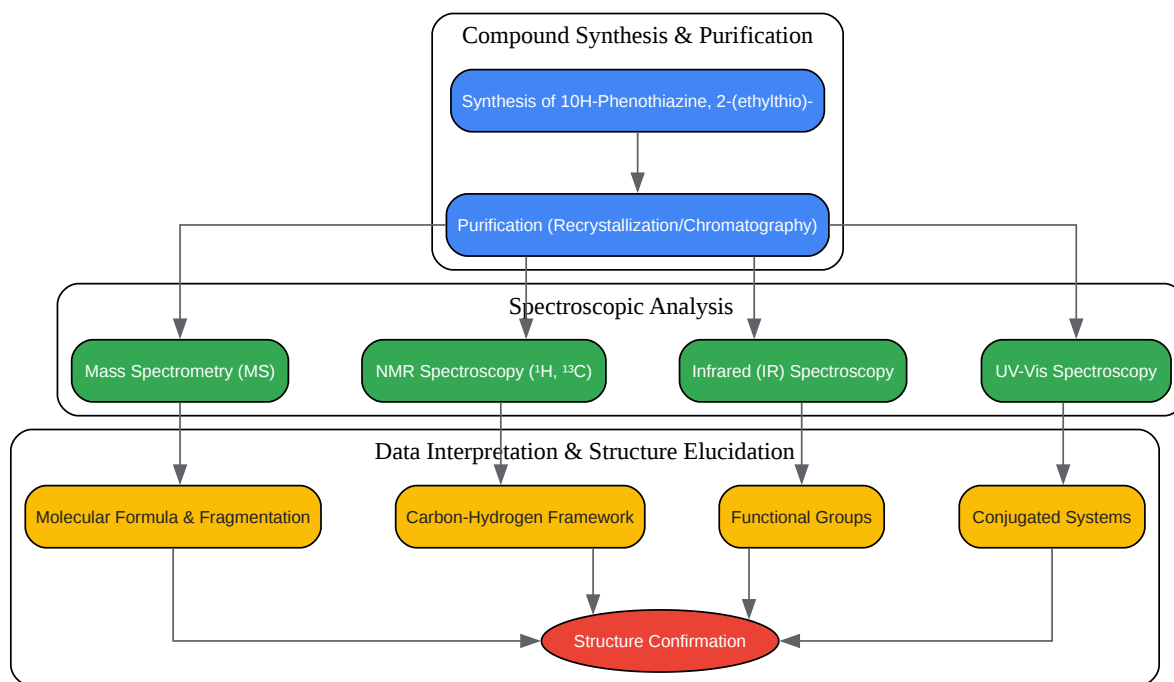
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is commonly used.

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- **Data Acquisition:** A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (typically 200-800 nm) and records the absorbance of the sample at each wavelength.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound like **10H-Phenothiazine, 2-(ethylthio)-**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.

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## References

- 1. 10H-Phenothiazine, 2-(ethylthio)- | C<sub>14</sub>H<sub>13</sub>NS<sub>2</sub> | CID 621186 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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